4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17682526
Molecular Formula: C10H13NO3S
Molecular Weight: 227.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3S |
|---|---|
| Molecular Weight | 227.28 g/mol |
| IUPAC Name | 4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H13NO3S/c12-4-9-3-8(5-15-9)11-2-1-10(14,6-11)7-13/h3-5,13-14H,1-2,6-7H2 |
| Standard InChI Key | JURVMFUGQAGUJR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC1(CO)O)C2=CSC(=C2)C=O |
Introduction
Structural and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates a thiophene ring—a five-membered aromatic system containing sulfur—with a pyrrolidine ring substituted at the 3-position with both hydroxyl (-OH) and hydroxymethyl (-CHOH) groups. The aldehyde (-CHO) group at the 2-position of the thiophene ring enhances its electrophilicity, making it a versatile intermediate for further chemical modifications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-[3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde |
| Molecular Formula | |
| Molecular Weight | 227.28 g/mol |
| Canonical SMILES | C1CN(CC1(CO)O)C2=CSC(=C2)C=O |
| PubChem Compound ID | 130608369 |
The pyrrolidine ring’s stereochemistry and substituent arrangement influence its conformational flexibility and interaction with biological targets. The hydroxymethyl group introduces additional hydrogen-bonding capabilities, which are critical for enzyme inhibition studies.
Synthesis and Reaction Optimization
Multi-Step Synthetic Routes
The synthesis of 4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde typically begins with the preparation of the pyrrolidine precursor. A common approach involves cyclization reactions using γ-aminobutyric acid derivatives, followed by functionalization with hydroxymethyl and hydroxyl groups. The thiophene-aldehyde moiety is introduced via nucleophilic aromatic substitution or cross-coupling reactions, with dichloromethane (DCM) serving as the primary solvent and triethylamine (TEA) as a base catalyst.
Table 2: Representative Reaction Conditions
| Parameter | Conditions |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | Triethylamine |
| Temperature | 0–25°C (step-dependent) |
| Reaction Time | 12–48 hours (multi-step) |
Key challenges include managing the steric hindrance of the pyrrolidine ring and preventing aldehyde oxidation. Industrial-scale production employs continuous-flow reactors to enhance yield and purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-NMR analysis reveals distinct signals for the aldehyde proton ( ppm), thiophene protons ( ppm), and pyrrolidine hydrogens ( ppm). The hydroxymethyl group’s protons resonate as a triplet near ppm due to coupling with adjacent hydroxyl-bearing carbons.
Infrared (IR) Spectroscopy
IR spectra exhibit strong absorption bands at (C=O stretch), (O-H stretch), and (C-O stretch), confirming the presence of aldehyde, hydroxyl, and hydroxymethyl functionalities.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) shows a molecular ion peak at , consistent with the molecular formula . Fragmentation patterns indicate cleavage of the pyrrolidine-thiophene bond, yielding diagnostic ions at (pyrrolidine fragment) and (thiophene-aldehyde fragment).
Biological Activities and Mechanistic Insights
Enzyme Inhibition Studies
The compound’s hydroxyl and hydroxymethyl groups facilitate interactions with enzyme active sites. Preliminary studies suggest inhibitory activity against serine hydrolases, with IC values in the micromolar range. Molecular docking simulations reveal hydrogen bonding between the pyrrolidine hydroxyl group and catalytic residues (e.g., His57 in chymotrypsin-like proteases).
Industrial Applications and Scalability
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Its aldehyde group is amenable to reductive amination, enabling the synthesis of secondary amine derivatives for drug discovery.
Materials Science
In polymer chemistry, the thiophene moiety’s aromaticity contributes to conjugated systems in organic semiconductors. Functionalization with electron-donating pyrrolidine groups enhances charge transport properties in thin-film transistors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume